molecular formula C7H7IN2O B8603902 2-Iodo-6-allyloxypyrazine

2-Iodo-6-allyloxypyrazine

Cat. No. B8603902
M. Wt: 262.05 g/mol
InChI Key: BRXIXJFULMLWQI-UHFFFAOYSA-N
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Patent
US05260293

Procedure details

This was prepared from 2,6-diiodopyrazine (5.5 g, 16.6 mmol) and allyl alcohol by the procedure described for Example 31 part 1. Chromatography through silica gel using dichloromethane as eluant gave the pure product (2 g), δ (250 MHz, CDCl3) 4.83-4.86 (2H, m, CH2O); 5.29-5.35 (1H, m, cis-vinyl-H); 5.39-5.48 (1H, m, trans-vinyl-H); 5.98-6.13 (1H, m, vinyl-H); 8.16 (1H, s, pyrazine-H); 8.40 (1H, s, pyrazine-H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([I:8])[N:3]=1.[CH2:9]([OH:12])[CH:10]=[CH2:11].C=O>ClCCl>[I:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([O:12][CH2:9][CH:10]=[CH2:11])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
IC1=NC(=CN=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=NC(=CN=C1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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